2-(2-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide
Description
Properties
CAS No. |
18162-00-0 |
|---|---|
Molecular Formula |
C7H8N6O5 |
Molecular Weight |
256.18 g/mol |
IUPAC Name |
[(E)-2-(5-nitro-2,4-dioxopyrimidin-1-yl)ethylideneamino]urea |
InChI |
InChI=1S/C7H8N6O5/c8-6(15)11-9-1-2-12-3-4(13(17)18)5(14)10-7(12)16/h1,3H,2H2,(H3,8,11,15)(H,10,14,16)/b9-1+ |
InChI Key |
JQVWNPMCWBAFKT-XLUWADSXSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1C/C=N/NC(=O)N)[N+](=O)[O-] |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CC=NNC(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
The compound 2-(2-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a hydrazinecarboxamide structure integrated with a pyrimidine moiety that includes nitro and dioxo substituents. The molecular formula can be represented as C₇H₈N₄O₄, indicating a complex arrangement of functional groups that contribute to its reactivity and biological interactions.
Antiviral Activity
Research indicates that compounds with similar structures exhibit antiviral properties, particularly against RNA viruses. The 5-nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl component is crucial for inhibiting RNA-dependent RNA polymerases, which are essential for viral replication. This inhibition can significantly reduce viral load in infected cells.
Anticancer Properties
Preliminary studies suggest that the compound may also have anticancer activity. The structural characteristics allow it to interfere with nucleic acid synthesis, which is vital for cancer cell proliferation. Compounds derived from similar frameworks have shown promising results in cytotoxicity assays against various cancer cell lines.
Antimicrobial Effects
The compound exhibits antimicrobial properties against a range of pathogenic bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance among bacterial strains. Its effectiveness at low concentrations (MIC values ranging from 10-30 μg/mL) has been documented in several studies.
The specific mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound's ability to bind to and inhibit key enzymes involved in nucleic acid metabolism.
- Modification of Cellular Signaling Pathways : It may alter signaling pathways associated with inflammation and cell survival.
- Direct Interaction with Pathogens : The structural components allow for direct binding to microbial targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Core : Using Biginelli-type reactions to create the initial pyrimidine structure.
- Hydrazinecarboxamide Addition : Incorporating hydrazine derivatives to form the hydrazinecarboxamide moiety.
- Functional Group Modifications : Post-synthetic modifications to enhance biological activity or alter pharmacokinetic properties.
Case Studies and Research Findings
Recent studies have highlighted the biological activities of similar compounds:
Comparison with Similar Compounds
Discussion of Key Differences
- Electronic Effects : The target compound’s nitro group on the pyrimidine ring creates a stronger electron-deficient core compared to nitro-phenyl derivatives () or fluorine-substituted analogues ().
- Synthetic Complexity : Multi-step syntheses (e.g., ) contrast with simpler hydrazine condensations (), suggesting scalability challenges for fluorinated or glycosylated derivatives.
Preparation Methods
Key Features of the Biginelli Reaction for This Compound
- Catalysts: Both Brønsted and Lewis acids have been traditionally used, but recent advances favor heterogeneous solid acid catalysts (e.g., silicotungstic acid supported on Amberlyst-15, granite, quartz) for environmental and recovery benefits.
- Conditions: Solventless or refluxing ethanol conditions are common, with reaction temperatures around 80–90 °C. Microwave irradiation has also been employed to accelerate the reaction.
- Substrate Effects: Electron-poor aromatic aldehydes (e.g., 4-nitrobenzaldehyde) yield better results due to their electrophilicity. Steric hindrance in β-ketoesters can reduce yields.
- Yields: Optimized conditions can provide yields ranging from 60% to over 80% for dihydropyrimidinone derivatives.
| Catalyst Type | Reaction Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Silicotungstic acid/Amberlyst-15 | Solventless, ~88 °C | 70–85 | Heterogeneous, recyclable catalyst |
| Granite or Quartz | Refluxing ethanol | 60–70 | Natural solid catalysts, reusable |
| Microwave irradiation | DMSO solvent, 80 °C | 75–80 | Catalyst-free Kornblum oxidation step |
Table 1: Representative conditions and yields for Biginelli reaction in dihydropyrimidinone synthesis
Introduction of the Nitro Group
The nitro substituent at the 5-position of the dihydropyrimidinone ring is typically introduced by selecting a nitro-substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde) as the aldehyde component in the Biginelli reaction. This direct incorporation avoids additional nitration steps post-cyclization, which can be harsh and reduce overall yield.
Formation of the Hydrazinecarboxamide Moiety
The hydrazinecarboxamide functionality is introduced by condensation of the dihydropyrimidinone intermediate with hydrazinecarboxamide or its derivatives. This step involves:
- Reaction of the ethylidene side chain (formed by condensation of the dihydropyrimidinone with an aldehyde or equivalent) with hydrazinecarboxamide.
- Conditions typically involve mild heating in polar solvents to facilitate the formation of the hydrazone linkage.
This step may be performed as a separate reaction after isolation of the dihydropyrimidinone intermediate or in a one-pot manner depending on the synthetic design.
One-Pot and Sequential Synthetic Strategies
Recent research highlights the efficiency of one-pot methods combining oxidation and Biginelli reactions or sequential condensations to streamline synthesis:
- Kornblum oxidation/Biginelli tandem: Benzyl halides are oxidized in situ to aldehydes under microwave irradiation, followed by immediate Biginelli condensation to form dihydropyrimidinones.
- One-pot Biginelli with heterogeneous catalysts: Using solid acid catalysts under solventless or reflux conditions to improve yield and reduce purification steps.
These methods reduce reaction times and improve environmental profiles by minimizing solvent use and catalyst waste.
Summary of Preparation Methodology
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1. Biginelli condensation | Aromatic aldehyde (e.g., 4-nitrobenzaldehyde), β-ketoester, urea; solid acid catalyst; reflux ethanol or solventless | Formation of 5-nitro-3,4-dihydropyrimidinone core with good yield |
| 2. Hydrazinecarboxamide coupling | Reaction of dihydropyrimidinone intermediate with hydrazinecarboxamide; mild heating in polar solvent | Formation of hydrazone linkage yielding target compound |
| 3. Purification | Recrystallization or chromatographic methods | Isolation of pure 2-(2-(5-nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide |
Table 2: General synthetic route for the target compound
Research Findings and Optimization Notes
- Catalyst choice significantly affects yield and environmental impact. Heterogeneous catalysts like silicotungstic acid on Amberlyst-15 and natural minerals (granite, quartz) provide recyclable and less toxic alternatives to traditional mineral acids.
- Microwave-assisted synthesis accelerates reaction rates and can improve yields by providing uniform heating and reducing side reactions.
- Substrate electronic effects : Electron-withdrawing groups on the aldehyde enhance electrophilicity, improving condensation efficiency.
- Solvent effects : Solventless or ethanol reflux conditions are preferred for green chemistry considerations; DMSO is used in microwave-assisted Kornblum oxidation/Biginelli tandem reactions.
- Reaction monitoring by TLC and spectroscopic methods (IR, NMR) confirms intermediate formation and product purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
